6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
“6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Scientific Research Applications
Fluorescent Probes for Sensing Applications Research highlights the use of flavonol-based molecules, such as 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, in designing small-molecule fluorescent probes. These probes are utilized for sensing a wide range of biological and environmental targets. The unique photophysical properties of flavonols, attributed to their ability to undergo excited-state intramolecular proton transfer (ESIPT), enable the development of environmentally sensitive dual-emission probes. These are applied in detecting ions, reactive species, proteins, DNA, and other microenvironmental factors, emphasizing their versatility and potential in bioanalytical chemistry and environmental monitoring (Qin et al., 2021).
Synthesis of Key Intermediates for Pharmaceutical Agents The synthesis of related compounds, including 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, demonstrates the compound's role as a critical intermediate in producing pharmaceutical agents like Nebivolol, a notable antihypertensive medication. The described synthesis process, which involves several steps including esterification, rearrangement, and cyclization, highlights the chemical versatility and industrial relevance of the compound. The potential for large-scale production underlines its importance in the pharmaceutical industry (Xin-zhi, 2007).
Enantioselective Assays and Chemical Transformations Another area of application involves enantioselective assays and transformations, where derivatives of the compound serve as substrates or intermediates in selective chemical reactions. For example, the enantioselective fluorogenic assay for detecting lipase catalytic activity uses derivatives to produce fluorescent products, indicating the compound's utility in biochemistry and enzymology (Klein & Reymond, 1999).
Fluorofunctionalization of Ketones Research also extends to the direct α-fluorination of ketones, where derivatives of this compound are used to achieve regiospecific fluorofunctionalization. This demonstrates the compound's significance in organic synthesis, offering pathways to α-fluoro derivatives of ketones, which are valuable in medicinal chemistry and material science (Stavber et al., 2002).
Antiviral Agent Activation A notable application in virology involves the activation of antiviral agents. Specifically, the compound's role in the activation of T-705 (Favipiravir), a broad-spectrum antiviral, is investigated. The activation process, facilitated by human enzymes, underscores the compound's relevance in developing therapeutic strategies against viral infections (Naesens et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation and application of smoothened (smo) inhibitors , which are a class of drugs that interfere with the Hedgehog signaling pathway, often used in the treatment of cancers .
Mode of Action
If it acts similarly to other smo inhibitors, it likely binds to the smo protein, preventing it from transmitting signals that promote cell growth and division . This can lead to the inhibition of tumor growth in cancerous cells .
Biochemical Pathways
The compound likely affects the Hedgehog signaling pathway, given its potential role as a Smo inhibitor . This pathway is crucial for cell differentiation, tissue polarity, and stem cell maintenance. When this pathway is inhibited, it can prevent the uncontrolled cell growth that characterizes many types of cancer .
Result of Action
The molecular and cellular effects of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one’s action would likely involve the inhibition of the Hedgehog signaling pathway, leading to reduced cell growth and division . This could potentially result in the shrinkage of tumors in a cancer treatment context .
Properties
IUPAC Name |
6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDEYYVIJOTEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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